molecular formula C20H18ClNO2 B11460198 3-(5-(4-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide CAS No. 853311-85-0

3-(5-(4-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide

Cat. No.: B11460198
CAS No.: 853311-85-0
M. Wt: 339.8 g/mol
InChI Key: LJEMNJWVWOWLMV-UHFFFAOYSA-N
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Description

3-(5-(4-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide is an organic compound that features a complex structure with multiple functional groups It is characterized by the presence of a chlorophenyl group, a furyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furyl Intermediate: The initial step involves the synthesis of the 5-(4-chlorophenyl)-2-furyl intermediate. This can be achieved through a Friedel-Crafts acylation reaction where 4-chlorobenzoyl chloride reacts with furan in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amidation Reaction: The furyl intermediate is then subjected to an amidation reaction with 2-methylaniline. This step often requires the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form furanones under oxidative conditions.

    Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(5-(4-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of inflammatory diseases and cancer.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel organic materials with specific electronic properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-(5-(4-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(5-(4-Bromophenyl)-2-furyl)-N-(2-methylphenyl)propanamide: Similar structure with a bromine atom instead of chlorine.

    3-(5-(4-Methylphenyl)-2-furyl)-N-(2-methylphenyl)propanamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

3-(5-(4-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. The chlorine atom can participate in various substitution reactions, providing a versatile platform for further chemical modifications.

Properties

CAS No.

853311-85-0

Molecular Formula

C20H18ClNO2

Molecular Weight

339.8 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-methylphenyl)propanamide

InChI

InChI=1S/C20H18ClNO2/c1-14-4-2-3-5-18(14)22-20(23)13-11-17-10-12-19(24-17)15-6-8-16(21)9-7-15/h2-10,12H,11,13H2,1H3,(H,22,23)

InChI Key

LJEMNJWVWOWLMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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